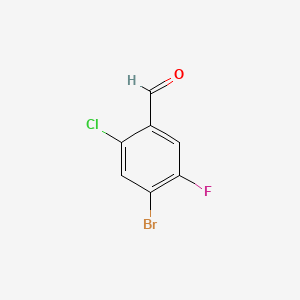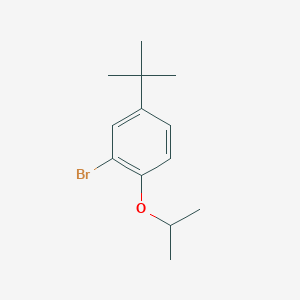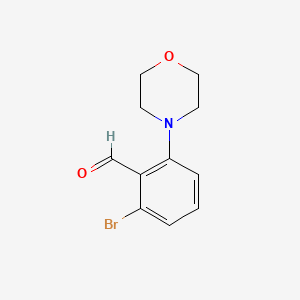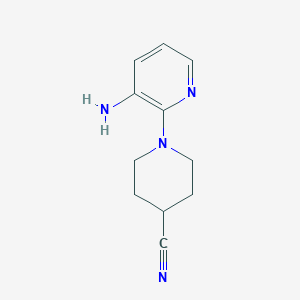
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a cyano group
作用机制
Target of Action
The primary target of the compound “1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile” is the Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
This compound acts as a potent and selective inhibitor of CHK1 . It is an adenosine triphosphate (ATP) competitive inhibitor, meaning it competes with ATP for binding to the active site of the CHK1 kinase . This inhibits the kinase activity of CHK1, preventing it from phosphorylating its substrates and thus disrupting the cell cycle checkpoints controlled by CHK1 .
Biochemical Pathways
The inhibition of CHK1 affects the cell cycle checkpoints in Synthesis (S) or Gap 2 (G2) phase . Normally, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . By inhibiting CHK1, this compound disrupts these processes, potentially leading to cell death in cells with DNA damage .
Pharmacokinetics
It is mentioned that similar compounds have shown issues with metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The result of the action of “this compound” is the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and efficacy as a single agent . By inhibiting CHK1, it disrupts the cell’s ability to repair DNA damage, which can lead to cell death, particularly in cancer cells that have high levels of DNA damage .
生化分析
Biochemical Properties
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, such as checkpoint kinase 1 (CHK1), which is involved in DNA damage response and cell cycle regulation . The interaction between this compound and CHK1 occurs through binding to the ATP-binding site of the enzyme, leading to inhibition of its kinase activity . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce cell cycle arrest and apoptosis by inhibiting CHK1 activity . This inhibition disrupts the DNA damage response, leading to the accumulation of DNA damage and subsequent cell death. Furthermore, this compound can influence cell signaling pathways, such as the PI3K/AKT pathway, by modulating the activity of key proteins involved in these pathways . This modulation can result in altered gene expression and changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the ATP-binding site of CHK1, preventing the phosphorylation of downstream targets involved in the DNA damage response . By inhibiting CHK1 activity, this compound disrupts the cell cycle and promotes apoptosis in cancer cells. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound may result in cumulative effects on cellular function, such as sustained inhibition of CHK1 activity and prolonged cell cycle arrest . These temporal effects highlight the importance of monitoring the stability and activity of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit CHK1 activity and induce apoptosis in cancer cells without causing significant toxicity . Higher doses may lead to adverse effects, such as off-target inhibition of other kinases and disruption of normal cellular processes . It is crucial to determine the optimal dosage of this compound to achieve therapeutic efficacy while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which can affect its bioavailability and pharmacokinetics . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, this compound may interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function within the cells.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins involved in DNA damage response and gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminopyridine with piperidine-4-carbonitrile under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction parameters to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
化学反应分析
Types of Reactions: 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines.
科学研究应用
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile is similar to other compounds containing piperidine and pyridine rings, such as 1-(3-aminopyridin-2-yl)piperidin-4-ol and 1-(3-aminopyridin-2-yl)piperidin-4-ylmethanol
属性
IUPAC Name |
1-(3-aminopyridin-2-yl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-8-9-3-6-15(7-4-9)11-10(13)2-1-5-14-11/h1-2,5,9H,3-4,6-7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDELUBJSOLDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=C(C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

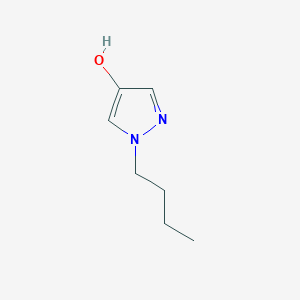

![(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1374746.png)
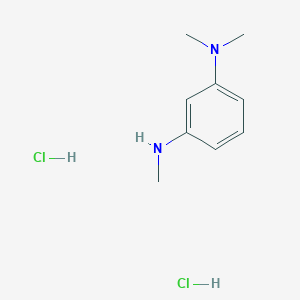

![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)
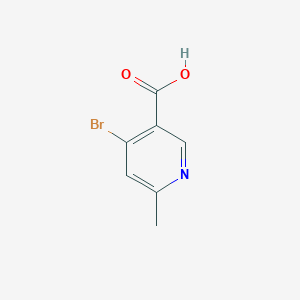
![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)
